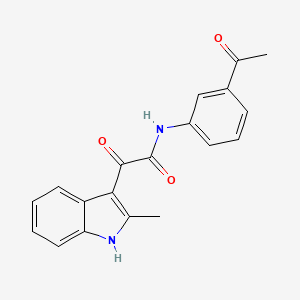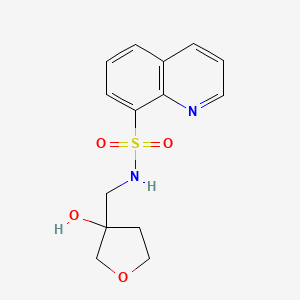
N-((3-hydroxytetrahydrofuran-3-yl)methyl)quinoline-8-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The molecular structure of “N-((3-hydroxytetrahydrofuran-3-yl)methyl)quinoline-8-sulfonamide” consists of a quinoline ring attached to a sulfonamide group. Quinoline is a nitrogen-based heterocyclic aromatic compound with a chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis
The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years .科学的研究の応用
Synthesis and Biological Evaluation
Research on quinoline derivatives, including compounds structurally related to "N-((3-hydroxytetrahydrofuran-3-yl)methyl)quinoline-8-sulfonamide," highlights their synthesis and evaluation for various biological activities. These studies demonstrate the potential of quinoline and its derivatives in antimicrobial, antiviral, and anti-inflammatory applications. The synthesis processes often involve the condensation of quinoline with different substituents to yield novel compounds, which are then characterized and evaluated for their biological efficacy (Sarade, Kalyane, & Shivkumar, 2011).
Antimicrobial Applications
A notable application of quinoline sulfonamide derivatives is their antimicrobial activity. Synthesis and evaluation of these compounds have shown significant potential against various microbial strains. For instance, hybrid quinoline-sulfonamide complexes have been developed and tested for their antimicrobial efficacy, showing promising results against bacteria like Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans (Diaconu et al., 2020).
Enzyme Inhibition and Neuroprotection
Quinoline derivatives also play a role in enzyme inhibition, with implications for therapeutic applications. For example, sulfonamide derivatives of quinoline have been evaluated for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes, including aqueous humor secretion in the eye. This inhibition has potential implications for developing treatments for conditions such as glaucoma (Borrás et al., 1999).
Anticancer Activity
The anticancer activity of quinoline derivatives, including those with a sulfonamide moiety, has been a significant area of research. These compounds have been designed and synthesized to target various cancer cell lines, showing potential as anticancer agents through mechanisms such as enzyme inhibition. The design often aims to comply with the pharmacophore of sulfonamide compounds, indicating their role in inhibiting carbonic anhydrase isozymes, which may contribute to their anticancer activity (Ghorab, Ragab, & Hamed, 2009).
特性
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c17-14(6-8-20-10-14)9-16-21(18,19)12-5-1-3-11-4-2-7-15-13(11)12/h1-5,7,16-17H,6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRROTVDTOEKCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-hydroxytetrahydrofuran-3-yl)methyl)quinoline-8-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

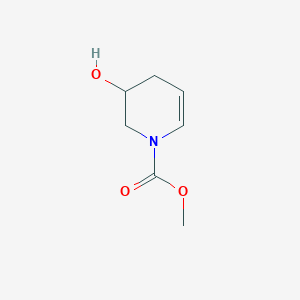
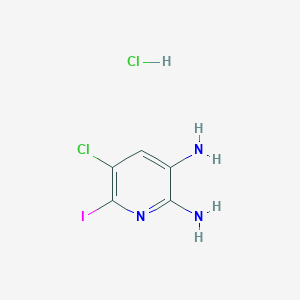
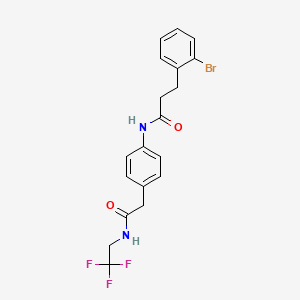
![2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2516691.png)

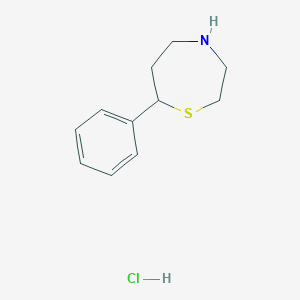
![3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid](/img/structure/B2516697.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2516700.png)
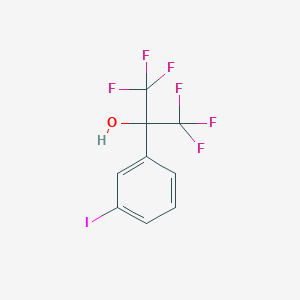
![1-[2-(Dimethylsulfamoylamino)ethyl]-3,5-dimethyl-4-thiophen-2-ylpyrazole](/img/structure/B2516702.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2516707.png)
![(Z)-2-Cyano-3-(furan-2-yl)-N-[1-(2-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2516708.png)
